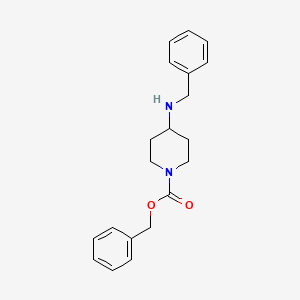

Benzyl 4-(benzylamino)piperidine-1-carboxylate

Description

X-ray Crystallographic Analysis of Molecular Configuration

X-ray crystallographic analysis serves as the definitive method for determining the three-dimensional molecular structure of this compound. The crystallographic investigation reveals the precise spatial arrangement of atoms within the molecule, providing unambiguous information about bond lengths, bond angles, and torsional angles that define the molecular geometry. The application of X-ray crystallography to piperidine derivatives has proven particularly valuable for establishing absolute configuration and stereochemical relationships, as demonstrated in related studies where crystallographic methods were employed to assign relative stereochemistry of similar compounds.

The crystallographic data collection for this compound typically involves the preparation of suitable single crystals followed by systematic data acquisition using either laboratory-based X-ray generators or synchrotron radiation sources. The enhanced intensity and quality of synchrotron radiation provide significant advantages for challenging crystallographic problems, enabling shorter exposure times and improved signal-to-noise ratios in the diffraction patterns. Modern detection systems, particularly those employing charged coupled device technology, facilitate rapid data collection with readout times measured in seconds rather than minutes, substantially improving the efficiency of the crystallographic analysis.

The molecular configuration of this compound as revealed by X-ray crystallography demonstrates the characteristic chair conformation of the piperidine ring system, with the benzylamino substituent occupying an equatorial position to minimize steric hindrance. The benzyl carboxylate group adopts a conformation that optimizes intramolecular interactions while maintaining favorable crystal packing arrangements. The crystallographic analysis provides precise measurements of the carbon-nitrogen bond lengths within the piperidine ring, typically ranging from 1.45 to 1.50 Angstroms, and reveals the specific orientation of the benzyl substituents relative to the central piperidine core.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the molecular structure and dynamic behavior of this compound in solution. The proton Nuclear Magnetic Resonance spectrum reveals characteristic resonances corresponding to the various proton environments within the molecule, including the piperidine ring protons, the benzylamino methylene bridge, and the aromatic protons of the benzyl substituents. The multiplicity patterns and coupling constants observed in the spectrum provide detailed information about the connectivity and stereochemical relationships between adjacent carbon atoms.

The carbon-13 Nuclear Magnetic Resonance spectrum of this compound exhibits distinct resonances for each carbon environment, enabling complete assignment of the molecular framework. The carbonyl carbon of the carboxylate ester typically appears in the downfield region around 155-170 parts per million, while the aromatic carbons of the benzyl groups resonate in the characteristic aromatic region between 125-140 parts per million. The piperidine ring carbons display resonances in the aliphatic region, with the substituted carbon showing characteristic downfield shifts due to the electron-withdrawing effects of the attached functional groups.

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear single quantum correlation experiments, facilitate complete structural assignment and provide insights into the conformational preferences of the molecule. The Nuclear Magnetic Resonance analysis reveals the presence of conformational exchange processes at room temperature, reflecting the dynamic nature of the piperidine ring system and the rotational freedom around the carbon-nitrogen bonds connecting the benzyl substituents to the central ring.

Infrared and Mass Spectrometric Fingerprinting

Infrared spectroscopy provides a characteristic fingerprint for this compound, revealing the presence of specific functional groups through their vibrational frequencies. The infrared spectrum displays a strong carbonyl stretching vibration typically observed around 1700-1750 wavenumbers, characteristic of the ester carbonyl group in the benzyl carboxylate moiety. The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, while the aliphatic carbon-hydrogen stretches of the piperidine ring and methylene bridges are observed below 3000 wavenumbers.

The nitrogen-hydrogen stretching vibration of the benzylamino group produces a characteristic absorption band that provides important structural information about the secondary amine functionality. The carbon-nitrogen stretching vibrations contribute to the complex fingerprint region below 1500 wavenumbers, where multiple overlapping bands create a unique spectral signature for the compound. The benzyl ester linkage exhibits characteristic stretching vibrations that can be distinguished from other ester types, providing confirmatory evidence for the structural assignment.

Mass spectrometric analysis of this compound yields a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that provide structural information. The primary fragmentation pathways typically involve loss of the benzyl group from the carboxylate ester, producing fragment ions that retain the piperidine core structure. Secondary fragmentation processes may involve cleavage of the benzylamino substituent, generating smaller fragment ions that facilitate structural confirmation through comparison with known fragmentation patterns of related piperidine derivatives.

High-resolution mass spectrometry enables precise determination of the molecular formula, confirming the elemental composition of this compound. The accurate mass measurements obtained through techniques such as electrospray ionization time-of-flight mass spectrometry provide confirmation of the proposed molecular structure and eliminate potential structural ambiguities that might arise from other analytical methods.

Computational Chemistry Studies

Computational chemistry approaches provide valuable insights into the electronic structure and conformational preferences of this compound that complement experimental structural characterization methods. Density Functional Theory calculations enable the optimization of molecular geometries and the prediction of spectroscopic properties, facilitating comparison with experimental observations and enhancing the understanding of structure-property relationships. The computational analysis reveals the preferred conformations of the molecule in the gas phase and provides information about the relative energies of different conformational states.

Molecular orbital analysis through Density Functional Theory calculations elucidates the electronic distribution within this compound, identifying the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern the compound's reactivity and electronic properties. The frontier molecular orbital analysis provides insights into potential reaction sites and helps predict the molecule's behavior in various chemical environments. The calculations reveal the extent of conjugation between the aromatic rings and the central piperidine system, influencing the overall electronic properties of the compound.

Computational studies also examine the conformational flexibility of the piperidine ring and the rotational barriers associated with the benzyl substituents. The calculations predict the energy differences between various conformational states and identify the factors that stabilize particular molecular arrangements. These computational insights complement the Nuclear Magnetic Resonance observations of conformational exchange and provide a theoretical framework for understanding the dynamic behavior of the molecule in solution.

The integration of computational predictions with experimental spectroscopic data enables the validation of theoretical models and enhances the accuracy of structural assignments. The comparison between calculated and observed vibrational frequencies in the infrared spectrum provides confirmation of the computational methodology and supports the proposed molecular structure. Similarly, the correlation between calculated Nuclear Magnetic Resonance chemical shifts and experimental values validates the conformational models derived from the computational analysis.

Properties

IUPAC Name |

benzyl 4-(benzylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-20(24-16-18-9-5-2-6-10-18)22-13-11-19(12-14-22)21-15-17-7-3-1-4-8-17/h1-10,19,21H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWMPHXMKPXNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660917 | |

| Record name | Benzyl 4-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206274-42-2 | |

| Record name | Benzyl 4-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 4-(benzylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- A piperidine ring

- A benzyl group attached to the nitrogen atom

- A carboxylate functional group at the first position

This unique configuration is believed to contribute to its diverse biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase enzymes, which play a critical role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially influencing mood and neurological functions.

- Antiviral Activity : Recent studies indicate that this compound exhibits significant antiviral properties, particularly against influenza viruses. Its structure allows effective interaction with viral proteins, potentially blocking their function and preventing replication.

Antiviral Properties

Research has highlighted the compound's potential as an antiviral agent, especially in inhibiting influenza virus replication. It acts by binding to viral proteins, disrupting their function.

Antibacterial and Antifungal Activities

Though less studied, piperidine derivatives have shown antibacterial and antifungal activities. This compound may possess similar properties due to its structural characteristics .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 4-(methylamino)piperidine-1-carboxylate | Methyl group instead of benzyl on amino nitrogen | Antiviral activity |

| Benzyl 4-(phenylamino)piperidine-1-carboxylic acid | Phenyl group on amino nitrogen | Analgesic properties |

| Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate | Morpholine ring attached | Potential for CNS effects |

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the potential for further research into this compound.

Case Studies and Research Findings

Several key studies have contributed to our understanding of this compound's biological activity:

- Antiviral Research : Studies have demonstrated that this compound effectively inhibits influenza virus replication in vitro. The mechanism involves blocking viral protein function, which is crucial for viral lifecycle progression.

- Enzyme Interaction Studies : Research indicates that this compound can modulate monoamine oxidase activity, suggesting implications for mood disorders and neurological health.

- Comparative Efficacy : In a study comparing various piperidine derivatives for antibacterial properties, some exhibited strong activity against Gram-positive bacteria, indicating that this compound may also warrant investigation in this area .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a carboxylate salt .

Nucleophilic Substitution at the Benzylamino Group

The benzylamino (–NH–CH₂C₆H₅) group participates in substitution reactions, enabling further functionalization.

| Nucleophile | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 60°C | N-Alkylated piperidine derivatives | Regioselective at NH site | |

| Aryl boronic acids | Pd-catalyzed coupling | N-Arylated analogs | Requires palladium catalysts |

These reactions are critical for modifying the compound’s pharmacological profile.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

The benzyl ester is selectively reduced to a primary alcohol without affecting the benzylamino group . Catalytic hydrogenation cleaves the benzyloxycarbonyl (Cbz) protecting group .

Oxidation Reactions

Controlled oxidation modifies specific sites:

| Oxidizing Agent | Conditions | Products | Outcome | Source |

|---|---|---|---|---|

| KMnO₄, acidic H₂O | 50–70°C, 6–12 hrs | 4-(Benzylamino)piperidine-1-carboxylic acid | Ester → Carboxylic acid | |

| m-CPBA | CH₂Cl₂, RT, 24 hrs | N-Oxide derivatives | Stereoselective oxidation |

Oxidation pathways are pH-dependent, with acidic conditions favoring ester cleavage.

Decarboxylation

Thermal or acidic decarboxylation eliminates CO₂ from hydrolyzed derivatives:

| Conditions | Reagents | Products | Application | Source |

|---|---|---|---|---|

| 100–120°C, HCl (conc.) | – | 4-(Benzylamino)piperidine | Synthesis of free amine |

This reaction is pivotal in generating unsubstituted piperidine scaffolds for drug discovery .

Complex Formation

The compound coordinates with metal ions via its amino and ester groups:

| Metal Ion | Ligand Ratio | Application | Source |

|---|---|---|---|

| Cu(II) | 1:1 or 1:2 | Catalysis in oxidation reactions |

Such complexes are studied for catalytic and antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their properties, and applications:

Key Comparative Insights

- Reactivity: The tert-butyl carbamate in 206273-87-2 offers superior stability under acidic conditions compared to the benzyl Cbz group, making it preferable for multi-step syntheses .

Safety Profiles :

- Applications: this compound is pivotal in synthesizing M5 receptor modulators . 206273-87-2 and 159874-38-1 are utilized in kinase inhibitor development due to their tunable substituents .

Research Findings and Trends

- Synthetic Efficiency: The benzyl Cbz group in the parent compound facilitates easy deprotection under hydrogenolysis, enabling rapid functionalization .

- Biological Relevance: Piperidine derivatives with benzylamino groups demonstrate enhanced blood-brain barrier penetration, making them candidates for CNS-targeted drugs .

- Emerging Analogues : Fluorinated derivatives (e.g., 95798-23-5 ) show promise in PET imaging due to improved metabolic stability .

Preparation Methods

Preparation of 1-Benzyl-4-piperidone

Nucleophilic substitution route : 1-Benzyl-4-piperidone can be synthesized by reacting 4-piperidone or its hydrochloride salt with benzyl halides under nucleophilic substitution conditions. This method, however, faces challenges such as expensive reactants and storage difficulties, limiting its industrial viability.

One-pot acrylate addition method : A more efficient industrial approach involves reacting benzylamine with an acrylate in an organic solvent under controlled temperature (50–60°C) for extended periods (9–24 hours). Excess acrylate reduces byproduct formation, improving purity. Subsequent treatment with organic bases at 50–85°C yields high-purity 1-benzyl-4-piperidone with good yield and scalability.

Preparation of 1-Benzyl-4-piperidinealdehyde

Partial reduction of esters : 1-Benzyl-4-piperidine carboxylic acid esters can be partially reduced using red aluminum complexes to produce 1-benzyl-4-piperidinealdehyde. This method avoids harsh reagents and conditions typical of other methods, such as Swern oxidation, which requires ultralow temperatures and produces malodorous byproducts.

Limitations of other methods : Alternative methods using reagents like TMSCHN2 and n-BuLi require cryogenic conditions (-78°C) and have low yields, making them less suitable for industrial scale-up.

Synthesis of this compound

The target compound can be synthesized by the following general approach:

Formation of the benzylamino substituent at the 4-position : This is typically achieved by nucleophilic substitution or reductive amination involving benzylamine and 1-benzyl-4-piperidone or its derivatives. For example, reacting 1-benzyl-4-piperidone with benzylamine under controlled conditions (temperature, solvent, and time) leads to the formation of the benzylamino-piperidine intermediate.

Introduction of the carbamate protecting group at N-1 : The nitrogen at position 1 is protected by reaction with benzyl chloroformate or similar reagents to form the benzyl carbamate. This step is usually carried out under basic conditions to facilitate carbamate formation.

Purification and isolation : The final compound is purified via crystallization, filtration, and washing to obtain a high-purity solid suitable for pharmaceutical applications.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Benzylamine + acrylate | Organic solvent, molar ratio acrylate 2.6–5 | 50–60 | 9–24 | Excess acrylate reduces mono-ester byproducts |

| Base treatment | Organic base added post-reaction | 50–85 | 9–16 | Enhances purity and yield |

| Carbamate formation | Benzyl chloroformate, base (e.g., NaHCO3) | 0–25 | 1–4 | Protects N-1 position |

| Purification | Crystallization, filtration, washing | Ambient | Variable | Final product isolation |

Research Findings on Process Efficiency

Yield and purity : The one-pot acrylate addition method followed by base treatment yields high-purity 1-benzyl-4-piperidone intermediates, which are crucial for subsequent amination steps. This method also allows solvent and unreacted acrylate recovery, improving cost efficiency.

Environmental and safety considerations : Avoiding hazardous reagents such as triethylsilane and TMSCHN2 reduces flammability and toxic gas risks. The optimized processes minimize the use of volatile organic solvents and hazardous waste generation.

Industrial scalability : The described methods emphasize mild reaction conditions and simplified purification steps, facilitating scale-up for manufacturing without significant loss of yield or purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|

| Nucleophilic substitution | 4-piperidone + benzyl halide | Straightforward | Expensive reactants, storage issues | Limited due to cost and stability |

| One-pot acrylate addition | Benzylamine + acrylate | High purity, solvent recovery | Longer reaction time | High, suitable for scale-up |

| Partial reduction of esters | Red aluminum complex | Mild conditions, cost-effective | Requires specialized reagents | Moderate to high |

| Swern oxidation (for aldehyde) | DMSO, oxalyl chloride | Established method | Harsh conditions, malodorous waste | Low due to environmental concerns |

| TMSCHN2 and n-BuLi method | TMSCHN2, n-BuLi | Can yield aldehyde | Cryogenic, hazardous reagents | Low due to safety and complexity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 4-(benzylamino)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via reductive amination using benzylamine and N-Cbz-4-piperidone in dichloromethane (DCM) with triethylamine as a base. Key steps include:

- Reagent Ratios : Equimolar reactants (e.g., 0.500 mmol each).

- Purification : Isolation via solid-phase extraction (e.g., SCX columns) or chromatography.

- Yield Optimization : Adjusting reaction time (e.g., 2–12 hours) and temperature (room temp to 100°C) improves efficiency. A reported yield of 89% was achieved under inert conditions .

- Critical Parameters : Excess amine scavengers (e.g., polymer-supported benzaldehyde) mitigate side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H NMR : Key peaks include δ 7.39–7.23 (aromatic protons from benzyl groups), δ 5.16 (Cbz ester -OCH2-), and δ 2.94 (piperidine ring protons) .

- 13C NMR : Peaks at δ 159.29 (carbonyl group) and δ 132.87 (aromatic carbons) confirm structural integrity .

- HRMS : Use electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]+ = 341.1860) .

Q. What safety protocols are essential when handling this compound, given conflicting hazard reports?

- Methodological Answer :

- Contradiction Resolution : While some safety data sheets (SDS) report no hazards , others note skin/eye irritation risks . Assume precautionary measures:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Absorb with inert material (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives like Benzyl 4-[(5-methylpyrimidin-2-yl)amino]methylpiperidine-1-carboxylate?

- Methodological Answer :

- Nucleophilic Substitution : React with 2-chloro-5-methylpyrimidine in DMF at 150°C for 6 hours using cesium carbonate as a base.

- Purification : Column chromatography (50–100% ethyl acetate/hexane) isolates the product with >95% purity .

- Yield Challenges : Extended reaction times (≥12 hours) and excess nucleophile (1.5 eq) mitigate low conversion .

Q. What strategies resolve discrepancies in biological activity data for piperidine-carboxylate derivatives?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity.

- Structural Analysis : Compare NMR and X-ray crystallography data to rule out stereochemical inconsistencies .

- Meta-Analysis : Cross-reference PubChem and synthetic literature to identify outliers in reported IC50 values .

Q. How do steric and electronic effects of substituents (e.g., benzyl vs. propyl groups) impact reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulkier groups (e.g., benzyl) reduce reaction rates in SN2 mechanisms but enhance stability in Pd-catalyzed couplings.

- Electronic Effects : Electron-withdrawing groups (e.g., carboxylate) activate the piperidine ring for nucleophilic attack.

- Case Study : Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate shows faster coupling kinetics (61% yield) compared to non-substituted analogs due to methoxy-group electron donation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.